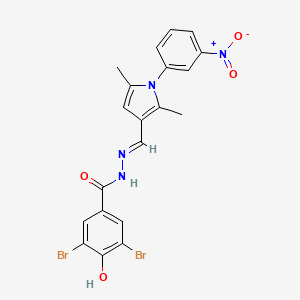

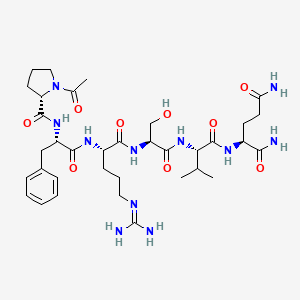

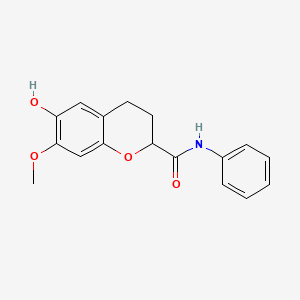

![molecular formula C27H33NO7 B1673729 1-エチル-3,5-ビス[(3,4,5-トリメトキシフェニル)メチリデン]ピペリジン-4-オン CAS No. 343307-76-6](/img/structure/B1673729.png)

1-エチル-3,5-ビス[(3,4,5-トリメトキシフェニル)メチリデン]ピペリジン-4-オン

説明

L48H37 is a specific myeloid differentiation 2 (MD2) inhibitor.

科学的研究の応用

がん研究:抗腫瘍効果

L48H37: は、特に膵管腺癌(PDAC)の治療において、抗がん剤としての可能性を示しています。 アポトーシスを誘導し、がん細胞の増殖を阻害することができます 。 この効果は、さまざまながんにおいて頻繁に変異するヒストン-リジンN-メチルトランスフェラーゼ2D(KMT2D)酵素が存在しない場合に特に顕著です .

炎症調節:MD2阻害

この化合物は、炎症反応に関与するミエロイド分化2(MD2)の強力な阻害剤として作用します。 腎臓近位尿細管細胞におけるリポ多糖(LPS)およびパルミチン酸CCケモカインリガンド2(CCL2)応答への影響を研究するために使用されており、炎症を調節する役割を示唆しています .

神経疾患:TLR4経路の調査

神経学的研究では、L48H37は、結腸上皮におけるエンドソーム様Toll様受容体4(TLR4)を介した細胞内シグナル伝達経路を調査するために使用されてきました 。この応用は、さまざまな神経疾患の根底にある分子機構を理解するために重要です。

糖尿病管理:グルコース調節

関連する化合物は、絶食時血糖値を低下させる能力について研究されています。 L48H37に関するこの応用に関する特定の研究は詳細ではありませんが、その構造アナログはグルコース調節の改善において有望な結果を示しており、これはL48H37の潜在的な応用分野となる可能性があります .

抗酸化特性:ラジカルスカベンジング活性

L48H37: とその誘導体は、良好なラジカルスカベンジング活性を示しており、これはその抗酸化特性を示しています。 これは、酸化ストレスおよび関連する疾患に焦点を当てた研究にとって有益です .

創薬:安定性と溶解性

L48H37の不飽和モノケトン構造は、その安定性を高め、創薬に適した候補となっています。 DMSOにおける溶解性と潜在的なバイオアベイラビリティも、薬理学的研究におけるその応用にとって重要な要素です .

免疫学:TLR4拮抗作用

TLR4拮抗剤として、L48H37は免疫学的研究、特に免疫応答の研究およびTLR4経路に関連する状態の潜在的な治療的応用の研究において重要な意味を持っています .

化学療法の強化:アポトーシスの誘導

最後に、L48H37のがん細胞におけるアポトーシスを誘導する能力は、化学療法の有効性を強化するために使用できることを示唆しています。 特定の経路を標的とすることで、耐性のあるがんの種類に対する化学療法への反応を改善できる可能性があります .

作用機序

Target of Action

The primary target of 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one, also known as L48H37, is the myeloid differentiation protein 2 (MD2) . MD2 plays a crucial role in the innate immune response as it is involved in the recognition of lipopolysaccharides (LPS) from gram-negative bacteria .

Mode of Action

L48H37 acts as an antagonist/inhibitor of MD2 . It interacts with MD2, thereby inhibiting the intracellular signaling of LPS via the endosomic toll-like receptor 4 (TLR4) in the colonic epithelium . This interaction and the resulting changes can lead to the modulation of the immune response.

Biochemical Pathways

The compound’s interaction with MD2 affects the TLR4 signaling pathway . This pathway is involved in the innate immune response, specifically the recognition of bacterial LPS. By inhibiting this pathway, L48H37 can modulate the immune response and potentially reduce inflammation .

Pharmacokinetics

It is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies

Result of Action

L48H37 has been shown to stimulate apoptosis and prevent proliferation in pancreatic cancer cells, especially in the absence of histone-lysine N-methyltransferase 2D (KMT2D) . This suggests that it may possess an anti-neoplastic effect on human pancreatic ductal adenocarcinoma (PDAC) cells .

Action Environment

Its stability is enhanced by its unsaturated monoketone structure

生化学分析

Biochemical Properties

1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and microtubule formation . Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions often result in the inhibition of enzyme activity, leading to various downstream effects on cellular processes.

Cellular Effects

The effects of 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of P-glycoprotein (P-gp), a transporter protein involved in drug resistance . Additionally, it affects the expression of genes related to cell cycle regulation and apoptosis, leading to altered cellular functions and potentially inducing cell death in cancer cells .

Molecular Mechanism

At the molecular level, 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one exerts its effects through various binding interactions and enzyme inhibition. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule dynamics . This inhibition of tubulin polymerization is a key mechanism by which the compound exerts its anti-cancer effects. Additionally, it can inhibit the activity of Hsp90, TrxR, and HLSD1, leading to changes in protein folding, redox balance, and epigenetic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported by P-gp, which affects its intracellular concentration and distribution . Additionally, its binding to plasma proteins can influence its pharmacokinetics and tissue accumulation .

Subcellular Localization

The subcellular localization of 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one is critical for its activity and function. The compound has been found to localize in the cytoplasm, where it interacts with tubulin and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and specificity .

特性

IUPAC Name |

1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFNKUXFKVPLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400787 | |

| Record name | 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343307-76-6 | |

| Record name | 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

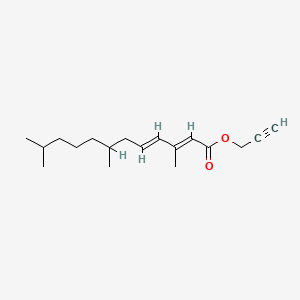

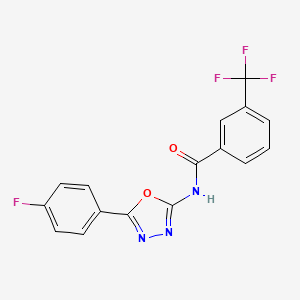

![3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673657.png)

![4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE](/img/structure/B1673658.png)

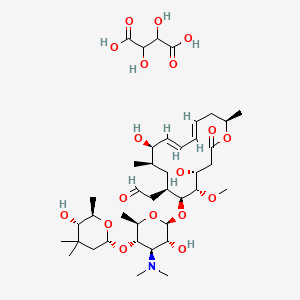

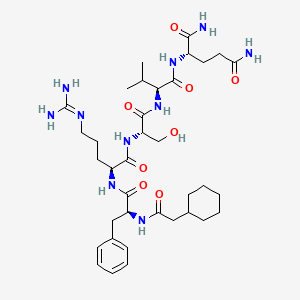

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

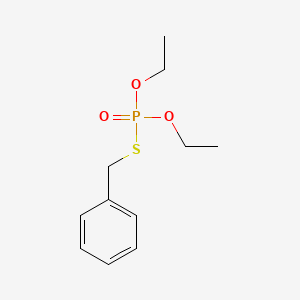

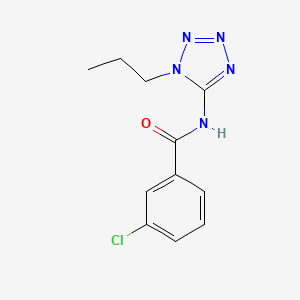

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)